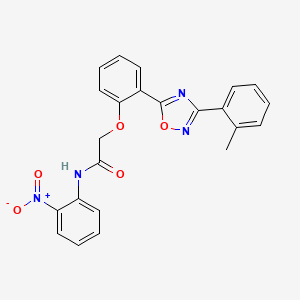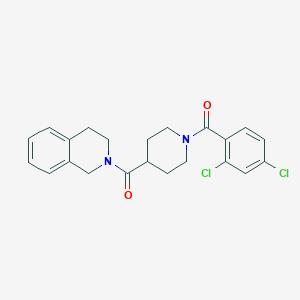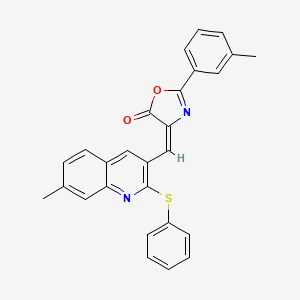
N-(2-chlorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as CPOA, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is of particular interest due to its unique chemical structure and potential applications in various fields, including pharmacology, biochemistry, and physiology.
Mécanisme D'action
The mechanism of action of N-(2-chlorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in cellular signaling pathways. This compound has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation. This compound has also been shown to inhibit the activity of phosphodiesterase (PDE), which is involved in the regulation of cyclic nucleotide signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, and can inhibit the growth and proliferation of various cancer cell lines. In vivo studies have shown that this compound can inhibit tumor growth in animal models, and can also reduce inflammation and oxidative stress in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chlorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is a synthetic compound, which allows for precise control over its chemical structure and purity. This compound is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of this compound is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are a number of potential future directions for research on N-(2-chlorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One area of interest is in the development of new derivatives of this compound with improved potency and selectivity for specific targets. Another area of interest is in the evaluation of this compound in animal models of various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets.
Méthodes De Synthèse
The synthesis of N-(2-chlorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the reaction of 2-chlorobenzoyl chloride with 4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenol in the presence of a base such as triethylamine. The resulting intermediate is then treated with N-(2-chloroethyl)acetamide to produce this compound. The synthesis of this compound has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to produce different derivatives of this compound.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively studied for its potential use in scientific research. One of the main applications of this compound is in the field of pharmacology, where it has been shown to have potential as a drug candidate for the treatment of various diseases. This compound has been shown to exhibit potent antitumor activity in vitro, and has been evaluated in animal models for its potential use in cancer therapy.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-2-16-21-18(25-22-16)12-7-9-13(10-8-12)24-11-17(23)20-15-6-4-3-5-14(15)19/h3-10H,2,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCQRLDWZITZNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-phenylacetamide](/img/structure/B7711227.png)
![4-[1-(4-chlorobenzenesulfonyl)piperidine-3-carbonyl]morpholine](/img/structure/B7711240.png)




